2-Cyano-3-(thiazol-2-yl)acrylic acid
CAS No.: 1567534-28-4
VCID: VC4734200
Molecular Formula: C7H4N2O2S
Molecular Weight: 180.18
* For research use only. Not for human or veterinary use.

Description |
2-Cyano-3-(thiazol-2-yl)acrylic acid, with the CAS number 1567534-28-4, is a synthetic organic compound that has garnered attention in various research contexts due to its unique chemical structure and potential applications. This article aims to provide an in-depth overview of this compound, including its chemical properties, synthesis methods, storage conditions, and potential uses. Synthesis MethodsWhile specific synthesis methods for 2-Cyano-3-(thiazol-2-yl)acrylic acid are not widely detailed in available literature, compounds of similar structures often involve reactions such as the Knoevenagel condensation or other organic coupling reactions. Storage Conditions and HandlingFor optimal preservation, this compound should be stored at temperatures between −80°C to −20°C, depending on the desired shelf life . It is crucial to maintain it away from moisture and light. Solubility ConsiderationsTo enhance solubility, heating the solution gently (around 37°C) followed by ultrasonic agitation can be beneficial . Potential ApplicationsAlthough specific applications for 2-Cyano-3-(thiazol-2-yI)acrylic acid are not extensively documented in public sources, compounds with similar structures often find use as intermediates in pharmaceutical synthesis or as building blocks for more complex molecules. Research UseThis compound is primarily marketed for research purposes only . Safety InformationHandling safety data sheets (SDSs) are recommended when working with this compound due to potential hazards associated with its chemical nature . |
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CAS No. | 1567534-28-4 |
Product Name | 2-Cyano-3-(thiazol-2-yl)acrylic acid |
Molecular Formula | C7H4N2O2S |
Molecular Weight | 180.18 |
IUPAC Name | (E)-2-cyano-3-(1,3-thiazol-2-yl)prop-2-enoic acid |
Standard InChI | InChI=1S/C7H4N2O2S/c8-4-5(7(10)11)3-6-9-1-2-12-6/h1-3H,(H,10,11)/b5-3+ |
Standard InChIKey | JAHDBRAKMOMJIV-HWKANZROSA-N |
SMILES | C1=CSC(=N1)C=C(C#N)C(=O)O |
Solubility | not available |
PubChem Compound | 121598399 |
Last Modified | Aug 17 2023 |
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